3-[3-(pyridin-4-yl)phenyl]piperazin-2-one
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Overview
Description
3-[3-(pyridin-4-yl)phenyl]piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyridinyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(pyridin-4-yl)phenyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(pyridin-4-yl)phenyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[3-(pyridin-4-yl)phenyl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(pyridin-4-yl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 3-(pyridin-4-yl)phenyl]piperazin-1-one
- 4-(pyridin-3-yl)phenyl]piperazin-2-one
- 3-(pyridin-2-yl)phenyl]piperazin-2-one
Comparison: 3-[3-(pyridin-4-yl)phenyl]piperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development.
Properties
CAS No. |
2241138-86-1 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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